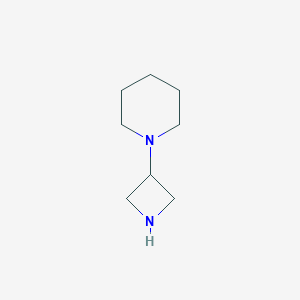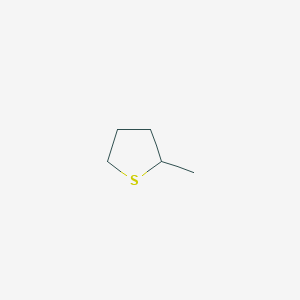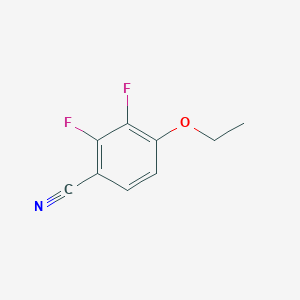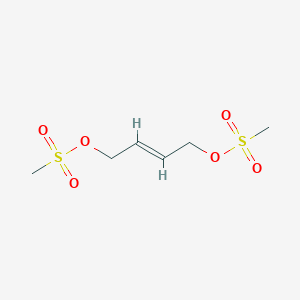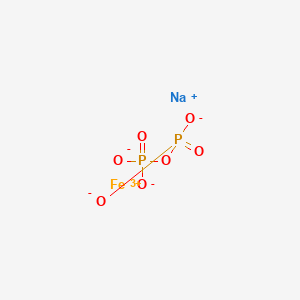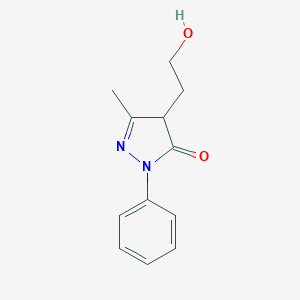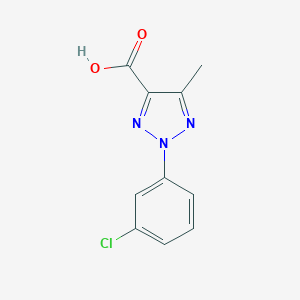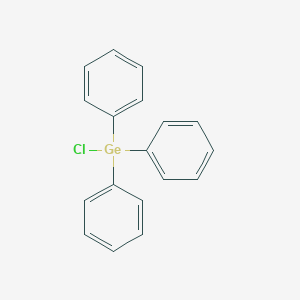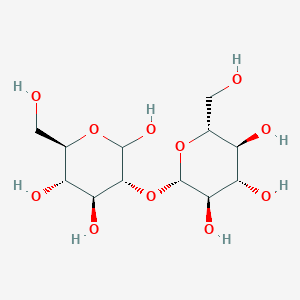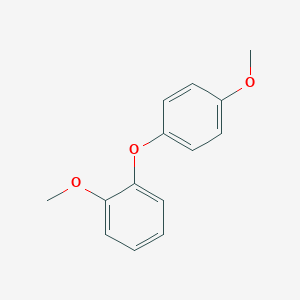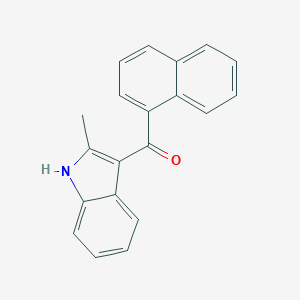
(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Descripción general
Descripción
“(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” is a synthetic cannabinoid that is structurally similar to THC . It has been detected in human urine, plasma, and autopsy samples .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” can be analyzed using various techniques such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
“(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” has been found as adulterants in herbal products . It is a side-chain hydroxyl analogue of JWH-018 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” can be determined using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .
Aplicaciones Científicas De Investigación
Forensic Toxicology and Detection :
- A study identified various compounds, including naphthoylindoles, as adulterants in illegal products obtained via the Internet. These compounds were analyzed using liquid chromatography–mass spectrometry and gas chromatography–mass spectrometry, indicating their importance in forensic toxicology for identifying synthetic cannabinoids in illegal substances (Nakajima et al., 2011).
Chemical Synthesis and Radioligands for PET Imaging :
- Another study focused on synthesizing carbon-11-labeled aminoalkylindole derivatives, including naphthalen-1-yl-(1-pentylindol-3-yl)methanone, for potential use as cannabinoid receptor radioligands in PET imaging of alcohol abuse. This showcases the compound's relevance in developing new diagnostic tools in neuroimaging (Gao et al., 2014).
Development of Selective Solid Phase Extraction Methods :
- Research in 2017 focused on designing selective sorbents for synthetic cannabinoids, including naphthalen-1-yl-(1-pentylindol-3-yl)methanone. This study utilized computationally designed peptides for solid-phase extraction, emphasizing the importance of this compound in developing advanced drug detection methods (Mascini et al., 2017).
Metabolism and Toxicology Studies :
- Investigations into the metabolism and toxicology of synthetic cannabinoids, including naphthalen-1-yl-(1-pentylindol-3-yl)methanone, have been carried out. For example, a study in 2012 aimed to understand the metabolic pathways and potential toxicological properties of these compounds (Chimalakonda et al., 2012).
Analytical Techniques for Drug Testing :
- A 2010 study developed a method for detecting and quantifying naphthalen-1-yl-(1-pentylindol-3-yl)methanone in human serum, highlighting its significance in the field of analytical chemistry and drug testing (Teske et al., 2010).
Pharmacophoric Model Hypothesis for Anticonvulsant Activity :
- Research into semicarbazones based on 1,3,4-oxadiazoles, including compounds with naphthalen-2-yloxy groups, aimed to establish a pharmacophoric model for anticonvulsant activity. This indicates the potential application of related compounds in medicinal chemistry (Rajak et al., 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methyl-1H-indol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c1-13-19(17-10-4-5-12-18(17)21-13)20(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDPQVHIHSTMFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472432 | |
| Record name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
CAS RN |
80749-33-3 | |
| Record name | (2-Methyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

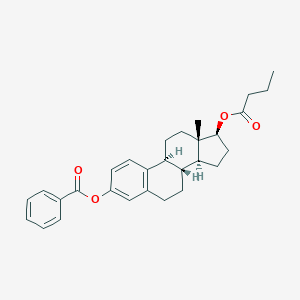
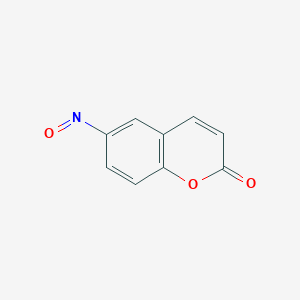
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
